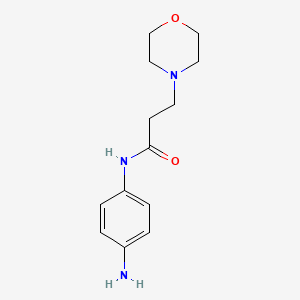

N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 34.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-aminophenyl)-3-morpholin-4-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c14-11-1-3-12(4-2-11)15-13(17)5-6-16-7-9-18-10-8-16/h1-4H,5-10,14H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFYJAYURTWSDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357130 | |

| Record name | N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643582 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

462068-45-7 | |

| Record name | N-(4-Aminophenyl)-4-morpholinepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462068-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(4-aminophenyl)morpholin-3-one

Introduction

4-(4-aminophenyl)morpholin-3-one is a heterocyclic organic compound of significant interest within the pharmaceutical industry. Its structure, featuring a morpholin-3-one core N-substituted with a p-aminophenyl group, renders it a critical building block, most notably as the key intermediate in the synthesis of Rivaroxaban.[1][2][3] Marketed under the trade name Xarelto®, Rivaroxaban is a widely prescribed oral anticoagulant that functions as a direct factor Xa inhibitor.[1] The efficient and scalable synthesis of 4-(4-aminophenyl)morpholin-3-one is therefore a pivotal step in the manufacturing of this life-saving medication.

Beyond its established role, the unique scaffold of this compound makes it a valuable starting material for the development of novel derivatives with potential therapeutic applications, including antimicrobial agents.[4][5] This guide provides a detailed, in-depth exploration of a proven synthetic pathway to 4-(4-aminophenyl)morpholin-3-one, followed by a comprehensive overview of the analytical techniques required for its thorough characterization. The methodologies and insights presented herein are tailored for researchers, chemists, and professionals engaged in pharmaceutical development and fine chemical synthesis.

Part 1: Synthesis Methodology

The synthesis of 4-(4-aminophenyl)morpholin-3-one is most effectively achieved through a two-step process, commencing with the formation of its nitro-analogue, 4-(4-nitrophenyl)morpholin-3-one, followed by the selective reduction of the nitro group. This strategic approach is favored for its reliability and scalability.

Step 1: Synthesis of 4-(4-nitrophenyl)morpholin-3-one

The initial step involves the construction of the morpholinone ring system attached to the nitrophenyl group. One robust method involves the reaction of 4-nitroaniline with 2-(2-chloroethoxy)acetyl chloride, followed by an intramolecular cyclization.

Reaction Scheme:

-

Step 1a: Acylation of 4-nitroaniline with 2-(2-chloroethoxy)acetyl chloride to form the intermediate amide, 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide.

-

Step 1b: Base-mediated intramolecular cyclization of the intermediate to yield 4-(4-nitrophenyl)morpholin-3-one.

Causality and Experimental Insight: The choice of 2-(2-chloroethoxy)acetyl chloride is strategic; it provides the necessary three-carbon backbone and a terminal chlorine atom, which acts as a leaving group for the subsequent ring-closing reaction. The acylation is a standard nucleophilic acyl substitution where the amino group of 4-nitroaniline attacks the electrophilic carbonyl carbon of the acid chloride. The subsequent cyclization is an intramolecular Williamson ether synthesis. A base, such as potassium carbonate, is crucial for deprotonating the amide nitrogen, enhancing its nucleophilicity to displace the chloride and form the morpholinone ring.[6]

Experimental Protocol: Synthesis of 4-(4-nitrophenyl)morpholin-3-one

-

Acylation:

-

To a stirred solution of 4-nitroaniline (1.0 eq.) in a suitable aprotic solvent (e.g., toluene, dichloromethane) under an inert atmosphere (N₂), add 2-(2-chloroethoxy)acetyl chloride (1.1 eq.) dropwise at 0-5°C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the intermediate 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide can be isolated or used directly in the next step.

-

-

Cyclization:

-

To the reaction mixture containing the intermediate amide, add a base such as potassium carbonate (2.0 eq.) and a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).[1][6]

-

Heat the mixture to reflux (typically 80-90°C) and maintain for 8-12 hours, again monitoring by TLC.[1]

-

After cooling to room temperature, pour the mixture into cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to yield crude 4-(4-nitrophenyl)morpholin-3-one. The product can be further purified by recrystallization from a suitable solvent like ethyl acetate.[1]

-

Step 2: Reduction to 4-(4-aminophenyl)morpholin-3-one

The final step is the selective reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is the most common and efficient method for this transformation due to its high yield and clean reaction profile.

Causality and Experimental Insight: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and widely used method for nitro group reduction.[6][7] Hydrogen gas (H₂) is adsorbed onto the surface of the palladium catalyst, where it is activated. The nitro compound also adsorbs to the catalyst surface, allowing for the stepwise transfer of hydrogen atoms, which reduces the nitro group to an amine without affecting the amide carbonyl or the aromatic ring. The choice of solvent is important; alcohols like ethanol or methanol are often used, but procedures using water or aqueous acetic acid have also been developed to improve safety and cost-effectiveness on an industrial scale.[6][8]

Experimental Protocol: Synthesis of 4-(4-aminophenyl)morpholin-3-one

-

Reaction Setup:

-

Hydrogenation:

-

Seal the vessel and purge several times with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen (typically 1-8 bar).[6][8]

-

Heat the reaction mixture to a moderate temperature (e.g., 25-90°C) with vigorous stirring.[6][8]

-

Monitor the reaction by observing hydrogen uptake or by TLC/HPLC analysis until the starting material is fully consumed (typically 2-5 hours).

-

-

Work-up and Isolation:

-

After cooling and carefully venting the hydrogen, purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled carefully while wet.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the solid from a suitable solvent (e.g., ethanol, isopropanol) to yield pure 4-(4-aminophenyl)morpholin-3-one as an off-white solid.[7][9]

-

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis of 4-(4-aminophenyl)morpholin-3-one.

Part 2: Characterization and Data Analysis

Once synthesized, the identity, structure, and purity of 4-(4-aminophenyl)morpholin-3-one must be unequivocally confirmed using a suite of analytical techniques.

Molecular Structure Diagram

Caption: Chemical structure of 4-(4-aminophenyl)morpholin-3-one.

Analytical Techniques

-

Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR spectroscopy is the most powerful tool for elucidating the molecular structure.

-

¹H NMR: Provides information about the chemical environment of protons. Key expected signals include two doublets in the aromatic region for the para-substituted phenyl ring, a singlet for the amine (NH₂) protons (which may be broad and exchangeable with D₂O), and distinct signals for the three sets of methylene (-CH₂-) protons in the morpholinone ring.

-

¹³C NMR: Reveals the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbon, the four unique aromatic carbons, and the three methylene carbons of the morpholinone ring.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

-

The spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands around 3350-3450 cm⁻¹), the C=O stretching of the amide (lactam) group (around 1650-1680 cm⁻¹), and the C-O-C stretching of the ether linkage in the morpholine ring (around 1100-1250 cm⁻¹).[10]

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

-

Purity and Physical Properties:

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound, typically aiming for >98%.[2][9]

-

Melting Point: The melting point is a key physical property for identification and a preliminary indicator of purity. The reported melting point for 4-(4-aminophenyl)morpholin-3-one is in the range of 170-172°C.[9]

-

Summary of Characterization Data

| Parameter | Technique | Expected Result |

| Molecular Formula | - | C₁₀H₁₂N₂O₂ |

| Molecular Weight | - | 192.21 g/mol [9] |

| Appearance | Visual | Off-white crystalline solid[9] |

| Melting Point | Melting Point Apparatus | 170-172°C[9] |

| Molecular Ion Peak | Mass Spectrometry (ESI-MS) | m/z ≈ 193.09 ([M+H]⁺) |

| ¹H NMR | NMR Spectroscopy | Signals for aromatic, amine, and three distinct methylene groups |

| ¹³C NMR | NMR Spectroscopy | Signals for carbonyl, aromatic, and methylene carbons |

| Key IR Absorptions | FT-IR Spectroscopy | ~3350-3450 cm⁻¹ (N-H), ~1660 cm⁻¹ (C=O), ~1150 cm⁻¹ (C-O-C)[10] |

| Purity | HPLC | >98%[9] |

References

- WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (n.d.). Google Patents.

-

Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025). Technical Disclosure Commons. Retrieved from [Link]

- EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one. (n.d.). Google Patents.

-

Synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. (2021). International Journal of Novel Research and Development, 6(5). Retrieved from [Link]

-

Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation. (2020). Organic Process Research & Development, 24(10), 2264–2269. Retrieved from [Link]

-

4-(4-Aminophenyl)morpholin-3-one. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and characterization of novel schiff base of quinolin aldehyde with 4-(4-aminophenyl) morpholin-3-one derivatives and its antimicrobial activity. (2021). ResearchGate. Retrieved from [Link]

-

Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. (2020). ACS Publications. Retrieved from [Link]

-

Understanding 3-Morpholinone: Synthesis, Applications, and Sourcing. (n.d.). Hopax. Retrieved from [Link]

- CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone. (n.d.). Google Patents.

-

4-(4-Aminophenyl)morpholin-3-one. (n.d.). Darshan Healthcare. Retrieved from [Link]

Sources

- 1. tdcommons.org [tdcommons.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]

- 4. ijnrd.org [ijnrd.org]

- 5. researchgate.net [researchgate.net]

- 6. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 7. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 8. EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 9. darshanpharmaindia.in [darshanpharmaindia.in]

- 10. 4-(4-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 11194854 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-aminophenyl)morpholin-3-one: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-aminophenyl)morpholin-3-one is a heterocyclic organic compound that has garnered significant attention in the pharmaceutical industry. Its structure, combining a morpholin-3-one core with a para-substituted aminophenyl group, makes it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, structural features, synthesis, and its critical role as a key intermediate in the development of modern therapeutics.

Part 1: Core Chemical and Physical Properties

4-(4-aminophenyl)morpholin-3-one is typically an off-white to white solid powder or crystalline substance.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and developmental work.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [1] |

| Molecular Weight | 192.22 g/mol | [1] |

| Melting Point | 171.0 to 175.0 °C | [3][4] |

| Boiling Point | 502.3±45.0 °C (Predicted) | [3][4] |

| Density | 1.268 - 1.3 g/cm³ | [1][3] |

| Solubility | Soluble in DMSO and ethanol; slightly soluble in water.[1] Soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[5] | [1][5] |

| Appearance | Off-White Solid | [3] |

| pKa | 4.85±0.10 (Predicted) | [3] |

Part 2: Molecular Structure and Identification

The unique arrangement of atoms in 4-(4-aminophenyl)morpholin-3-one underpins its utility in chemical synthesis.

Structural Representation

The structure consists of a morpholin-3-one ring system where the nitrogen atom is attached to the fourth position of a phenyl ring, which in turn bears an amino group at the para-position.

Key Identifiers:

-

IUPAC Name: 4-(4-aminophenyl)morpholin-3-one[6]

-

CAS Number: 438056-69-0[2]

-

SMILES: C1COCC(=O)N1C2=CC=C(C=C2)N[6]

-

InChI: InChI=1S/C10H12N2O2/c11-8-1-3-9(4-2-8)12-5-6-14-7-10(12)13/h1-4H,5-7,11H2[6]

Spectral Data

While this guide does not reproduce the spectra, various analytical techniques are used to confirm the identity and purity of 4-(4-aminophenyl)morpholin-3-one. Spectroscopic data is available from various chemical suppliers and databases.[6][7][8]

-

¹H NMR: Proton nuclear magnetic resonance spectroscopy is used to identify the chemical environment of the hydrogen atoms in the molecule.

-

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton.

-

IR Spectroscopy: Infrared spectroscopy helps in identifying the functional groups present, such as the amine (N-H), carbonyl (C=O), and ether (C-O-C) groups.[6]

-

Mass Spectrometry: This technique confirms the molecular weight of the compound.

Part 3: Synthesis Methodologies

The synthesis of 4-(4-aminophenyl)morpholin-3-one is a critical step in the industrial production of Rivaroxaban.[9] Several synthetic routes have been developed, with a common strategy involving the reduction of the corresponding nitro compound, 4-(4-nitrophenyl)morpholin-3-one.

General Synthesis Pathway

A prevalent and industrially viable method involves a two-step process starting from a readily available nitroaromatic compound. This approach is favored for its efficiency and scalability.

Caption: General two-step synthesis of 4-(4-aminophenyl)morpholin-3-one.

Experimental Protocol: Reduction of 4-(4-nitrophenyl)morpholin-3-one

This protocol is based on established procedures for the catalytic hydrogenation of the nitro-intermediate.[10]

Materials:

-

4-(4-nitrophenyl)morpholin-3-one

-

Ethanol

-

Palladium on activated carbon (5%)

-

Hydrogen gas

-

Water

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Suspend 60 g (0.27 mol) of 4-(4-nitrophenyl)morpholin-3-one in 480 g of ethanol in a suitable hydrogenation reactor.[10]

-

Add 3 g of 5% palladium on activated carbon to the suspension.[10]

-

Pressurize the reactor with hydrogen gas to 5 bar.[10]

-

Heat the reaction mixture to 80°C with stirring for one hour.[10]

-

After the reaction is complete, add 80 g of ethanol and 270 g of water to the suspension.[10]

-

Heat the mixture to 40°C and filter off the catalyst.[10]

-

Concentrate the filtrate under reduced pressure to isolate the product.[10]

-

Dry the resulting solid at 50°C under reduced pressure to a constant weight.[10]

Yield: Approximately 48.4 g (93% of theoretical yield) of a white to slightly reddish solid.[10]

Part 4: Applications in Drug Development

The primary and most significant application of 4-(4-aminophenyl)morpholin-3-one is as a key intermediate in the synthesis of Rivaroxaban.[1][9][11]

Role in Rivaroxaban Synthesis

Rivaroxaban is a direct factor Xa inhibitor, widely used as an anticoagulant medication to prevent and treat blood clots.[1][9] The amino group of 4-(4-aminophenyl)morpholin-3-one is crucial for the subsequent chemical transformations that lead to the final complex structure of Rivaroxaban. The morpholin-3-one moiety is also an integral part of the final drug molecule.

Caption: Role of 4-(4-aminophenyl)morpholin-3-one in Rivaroxaban synthesis.

Potential for Other Morpholine-Based Pharmaceuticals

The morpholine scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical and metabolic properties.[12] The structure of 4-(4-aminophenyl)morpholin-3-one allows for its potential incorporation into various other morpholine-based pharmaceuticals, extending its utility beyond anticoagulants.[1]

Part 5: Safety, Handling, and Storage

Proper handling and storage of 4-(4-aminophenyl)morpholin-3-one are essential to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

This compound is classified with the following hazards:

Recommended Safety Precautions

-

Handling: Handle in a well-ventilated area.[16] Wear suitable personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[13][16] Avoid generating dust.[16] Wash hands thoroughly after handling.[16]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16]

-

Inhalation: Move the person into fresh air.[16]

-

Ingestion: Rinse mouth with water and consult a physician.[16]

-

-

Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[16]

Storage

Store in a tightly closed container in a cool, dry, and dark place.[3][16] It is recommended to store under an inert atmosphere as the compound can be air-sensitive.[16][17]

Conclusion

4-(4-aminophenyl)morpholin-3-one is a compound of significant industrial importance, primarily due to its role as an indispensable intermediate in the synthesis of the blockbuster anticoagulant, Rivaroxaban. A thorough understanding of its chemical properties, structure, and synthesis is crucial for researchers and professionals in the field of drug development and pharmaceutical manufacturing. The methodologies for its synthesis are well-established, offering high yields and scalability. Adherence to proper safety protocols is paramount when handling this compound to mitigate potential hazards. The continued importance of Rivaroxaban in modern medicine ensures that 4-(4-aminophenyl)morpholin-3-one will remain a compound of high interest.

References

-

Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. (n.d.). Valsynthese SA. Retrieved from [Link]

- Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2019). WO2019138362A1.

-

4-(4-aminophenyl)morpholin-3-one. (n.d.). Multichem Exports. Retrieved from [Link]

-

4-(4-Aminophenyl)Morpholin-3-One. (n.d.). Sandoo Pharmaceuticals and Chemicals Co.,Ltd. Retrieved from [Link]

-

A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone. (n.d.). Quick Company. Retrieved from [Link]

-

Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation. (2020). Chemistry Letters, 49(9), 1059-1062. Retrieved from [Link]

-

Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025). Technical Disclosure Commons. Retrieved from [Link]

-

4-(4-Aminophenyl)morpholin-3-one – API Intermediate | 438056-69-0| Darshan Healthcare. (n.d.). Retrieved from [Link]

-

4-(4-Aminophenyl)morpholin-3-one. (n.d.). PubChem. Retrieved from [Link]

- Process for preparing 4-(4-aminophenyl)-3-morpholinone. (n.d.). CA2538906C. Google Patents.

-

4-(4-Aminophenyl)morpholin-3-one | CAS:438056-69-0 - BioCrick. (n.d.). Retrieved from [Link]

-

Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2015). Baghdad Science Journal, 12(4). Retrieved from [Link]

-

A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. (2015). Molecules, 20(12), 21856–21864. Retrieved from [Link]

-

Biological activities of morpholine derivatives and molecular targets involved. (2023). Journal of Molecular Structure, 1282, 135185. Retrieved from [Link]

Sources

- 1. 4-(4-aminophenyl)morpholin-3-one Exporter | 4-(4-aminophenyl)morpholin-3-one Exporting Company | 4-(4-aminophenyl)morpholin-3-one International Distributor [multichemexports.com]

- 2. darshanpharmaindia.in [darshanpharmaindia.in]

- 3. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE | 438056-69-0 [chemicalbook.com]

- 4. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE CAS#: 438056-69-0 [m.chemicalbook.com]

- 5. 4-(4-Aminophenyl)morpholin-3-one | CAS:438056-69-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. 4-(4-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 11194854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE(438056-69-0) 1H NMR [m.chemicalbook.com]

- 8. 438056-69-0|4-(4-Aminophenyl)morpholin-3-one|BLD Pharm [bldpharm.com]

- 9. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 10. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]

- 11. echemi.com [echemi.com]

- 12. researchgate.net [researchgate.net]

- 13. aksci.com [aksci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. valsynthese.ch [valsynthese.ch]

- 17. sandoopharma.com [sandoopharma.com]

A Technical Guide to the Mechanism of Action of N-(4-aminophenyl)-3-morpholinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-aminophenyl)-3-morpholinone and its derivatives represent a pivotal class of small molecules, primarily recognized for their potent and selective inhibition of Factor XIa (FXIa), a serine protease central to the intrinsic pathway of blood coagulation. This guide delineates the molecular mechanism by which these compounds exert their anticoagulant effect. By engaging in competitive, reversible inhibition, these derivatives occupy the active site of FXIa, preventing the binding and subsequent activation of its natural substrate, Factor IX. This action effectively attenuates the amplification of the coagulation cascade, a mechanism that holds promise for antithrombotic therapies with a potentially lower risk of bleeding compared to conventional anticoagulants. This document provides an in-depth exploration of the biochemical and structural basis of this interaction, details the experimental methodologies used for its characterization, and summarizes the structure-activity relationships that govern the potency and selectivity of this promising class of inhibitors.

Introduction: The Therapeutic Rationale for Targeting Factor XIa

The coagulation cascade is a tightly regulated process essential for hemostasis. It consists of the intrinsic, extrinsic, and common pathways, all converging on the generation of thrombin, which ultimately leads to the formation of a fibrin clot.[1][2] While the extrinsic pathway is critical for initiating coagulation in response to tissue injury, the intrinsic pathway, where Factor XIa (FXIa) plays a crucial role, is now understood to be more involved in the amplification and stabilization of a thrombus.[2][3]

Evidence from clinical studies and animal models suggests that inhibiting FXIa can prevent thrombosis with a significantly lower impact on hemostasis, thereby reducing the bleeding risks associated with traditional anticoagulants like warfarin or direct oral anticoagulants (DOACs) that target downstream factors like Factor Xa or thrombin.[2][4][5] This favorable safety profile makes FXIa an attractive target for a new generation of anticoagulants.[5][6] The N-(4-aminophenyl)-3-morpholinone scaffold has emerged as a key pharmacophore in the design of potent and selective small-molecule inhibitors of FXIa.[7][8][9][10]

Core Mechanism of Action: Competitive Inhibition of the FXIa Active Site

The primary mechanism of action for N-(4-aminophenyl)-3-morpholinone derivatives is the direct, competitive, and reversible inhibition of the FXIa enzyme.

-

Enzyme Target: Factor XIa is a trypsin-like serine protease. Its catalytic activity relies on a classic catalytic triad (Serine-Histidine-Aspartate) within its active site.[1][11]

-

Inhibitor Binding: These derivatives are designed to mimic the substrate of FXIa, allowing them to bind with high affinity to the enzyme's active site. This binding is non-covalent, making the inhibition reversible.[12]

-

Competitive Nature: The inhibitor and the natural substrate, Factor IX, compete for the same binding site.[12] By physically occupying the active site, the inhibitor prevents the proteolytic cleavage and activation of Factor IX, thereby halting the propagation of the coagulation cascade down the intrinsic pathway.[3] The degree of inhibition is dependent on the relative concentrations of the inhibitor and the substrate.

The overall effect is a dose-dependent reduction in thrombin generation, which is the central event in thrombosis.

Visualizing the Role of FXIa in Coagulation

To understand the impact of inhibiting FXIa, it is crucial to visualize its position within the coagulation cascade. The diagram below illustrates the intrinsic pathway and highlights the point of intervention for N-(4-aminophenyl)-3-morpholinone derivatives.

Caption: Role of Factor XIa in the intrinsic coagulation pathway and the point of inhibition.

Experimental Elucidation of the Mechanism

The mechanism of action is not merely theoretical; it is substantiated by a suite of biochemical and biophysical assays. These experiments are designed to quantify the inhibitor's potency, determine its mode of inhibition, and confirm its direct engagement with the target enzyme.

Biochemical Potency: The Chromogenic Enzymatic Assay

The cornerstone for evaluating FXIa inhibitors is the chromogenic enzymatic assay. This method provides a quantitative measure of inhibitor potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant).

Causality Behind the Protocol: The assay is designed to measure the activity of the FXIa enzyme. A chromogenic substrate is used, which is a small peptide that mimics the cleavage site of Factor IX and is conjugated to a color-producing molecule (chromophore), like p-nitroaniline (pNA).[13][14][15] When FXIa cleaves the substrate, the pNA is released, causing a measurable change in absorbance at 405 nm.[13][14] The rate of color change is directly proportional to the enzyme's activity. By adding an inhibitor, we can measure the reduction in this rate.

Detailed Experimental Protocol: FXIa Chromogenic Assay

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 150 mM NaCl, and 0.1% Bovine Serum Albumin (BSA), pH 7.4. The buffer mimics physiological pH and salt conditions, while BSA prevents non-specific binding of the enzyme to the assay plate.

-

Human Factor XIa: Reconstitute purified human FXIa to a working concentration of 1 nM in the assay buffer. The concentration is chosen to be well below the Km of the substrate to ensure initial velocity conditions.

-

Inhibitor Stock: Prepare a 10 mM stock solution of the N-(4-aminophenyl)-3-morpholinone derivative in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

-

Chromogenic Substrate: Prepare a stock solution of a specific FXIa substrate (e.g., S-2366) at 5 mM in sterile water.[14]

-

-

Assay Procedure (96-well plate format):

-

Add 2 µL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

-

Add 50 µL of the 1 nM FXIa solution to all wells.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme (pre-incubation).

-

Initiate the reaction by adding 50 µL of the chromogenic substrate, diluted in assay buffer to a final concentration equal to its Km value (e.g., 200 µM).

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the velocities to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Biophysical Validation: Surface Plasmon Resonance (SPR)

While enzymatic assays confirm functional inhibition, biophysical methods like SPR are crucial for validating direct binding and characterizing the kinetics of the interaction (on-rate and off-rate).[16]

Causality Behind the Protocol: SPR measures changes in the refractive index at the surface of a sensor chip.[16] The FXIa enzyme is immobilized on the chip. When the inhibitor is flowed over the surface, it binds to the enzyme, causing an increase in mass on the chip surface. This mass change alters the refractive index, which is detected in real-time as a response unit (RU). The rate of RU increase reflects the association rate (k_on), and the rate of decrease during a subsequent buffer wash reflects the dissociation rate (k_off). The equilibrium dissociation constant (K_D), a direct measure of binding affinity, can be calculated from these rates.

Experimental Workflow: SPR for Binding Kinetics

Caption: A typical workflow for a Surface Plasmon Resonance (SPR) experiment.

Structural Insights: X-ray Crystallography

The definitive proof of the binding mode comes from X-ray crystallography. By co-crystallizing the inhibitor with the catalytic domain of FXIa, researchers can visualize the precise atomic interactions between the compound and the active site residues.[11][17][18] This information is invaluable for structure-based drug design and for explaining the basis of inhibitor potency and selectivity.[11][18] High-resolution crystal structures reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that anchor the morpholinone derivatives within the active site pockets (S1, S2, etc.) of FXIa.[11][17]

Structure-Activity Relationship (SAR) and Selectivity

The potency of N-(4-aminophenyl)-3-morpholinone derivatives is not solely dependent on the core scaffold. Modifications to the phenyl ring and other positions are systematically made to optimize interactions with the FXIa active site.

| Modification Position | General Effect on Activity | Rationale |

| Phenyl Ring Substituents | Potency & Selectivity | Substituents can form additional interactions with specific sub-pockets of the active site. For example, halogenated phenyl groups can occupy the S1 pocket.[11] |

| Morpholinone Ring | Core Scaffold | Provides the essential structural framework for positioning other functional groups correctly within the active site. |

| Linker Modifications | Pharmacokinetics | Modifications to the linker between the core and peripheral groups can influence properties like solubility and metabolic stability. |

Selectivity Profiling: A critical aspect of drug development is ensuring the inhibitor is selective for its target. N-(4-aminophenyl)-3-morpholinone derivatives are typically tested against a panel of other related serine proteases involved in coagulation and fibrinolysis, such as Factor Xa, thrombin, trypsin, and plasmin.[1] High selectivity is desirable to minimize off-target effects.[1][4] This is often achieved by exploiting subtle differences in the size, shape, and charge of the active site pockets among these enzymes.[4]

Conclusion

The mechanism of action for N-(4-aminophenyl)-3-morpholinone derivatives is well-characterized as potent, selective, and reversible competitive inhibition of Factor XIa. This mechanism is validated through a combination of enzymatic assays that quantify potency, biophysical techniques that confirm direct binding, and structural studies that reveal the precise molecular interactions. By effectively blocking the catalytic function of FXIa, these compounds interrupt the amplification of the intrinsic coagulation pathway. This targeted approach underpins their development as a promising new class of anticoagulant therapeutics designed to offer a superior safety profile by uncoupling thrombosis from essential hemostasis.

References

-

Fradera, X., Kazemier, B., Carswell, E., et al. (2012). High-resolution crystal structures of factor XIa coagulation factor in complex with nonbasic high-affinity synthetic inhibitors. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 4), 404–408. [Link]

-

Fradera, X., Kazemier, B., Carswell, E., et al. (2012). High-resolution crystal structures of factor XIa coagulation factor in complex with nonbasic high-affinity synthetic inhibitors. PubMed, 22505407. [Link]

-

Al-Horani, R. A., & Desai, U. R. (2014). Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. Journal of Medicinal Chemistry, 57(22), 9199-9223. [Link]

-

Fradera, X., et al. (2012). High-resolution crystal structures of factor XIa coagulation factor in complex with nonbasic high-affinity synthetic inhibitors. ResearchGate. [Link]

-

Various Authors. (n.d.). X-ray crystallography. ResearchGate. [Link]

-

Kim, S.-K. (Ed.). (2023). Advances in Enzyme Inhibition: Biophysical and Experimental Approaches. MDPI. [Link]

-

Creative BioMart. (n.d.). Factor XIa Activity Assay Kit (Colorimetric). Creative BioMart. [Link]

-

Rich, R. L., & Myszka, D. G. (2011). Biophysical methods in early drug discovery. Drug Discovery Today: Technologies, 8(1), e27-e33. [Link]

-

Gailani, D., & Smith, S. A. (2007). Characterization of Novel Forms of Coagulation Factor XIa. Journal of Biological Chemistry, 282(37), 27158-27168. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(4-Aminophenyl)morpholin-3-one. PubChem. [Link]

-

Aniara. (n.d.). CoaChrom® Factor XIa Inhibitors. Aniara. [Link]

-

Verhelst, S. H. L., et al. (2007). In-cell selectivity profiling of serine protease inhibitors by activity-based proteomics. Molecular & Cellular Proteomics, 6(8), 1352-1361. [Link]

-

Verhelst, S. H. L., et al. (2007). In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. ResearchGate. [Link]

-

Pozzi, N., & Di Cera, E. (2019). Design of Small-Molecule Active-Site Inhibitors of the S1A Family Proteases as Procoagulant and Anticoagulant Drugs. Journal of Medicinal Chemistry, 62(17), 7792-7816. [Link]

-

Fiveable Content Team. (2025). Enzyme kinetics and inhibition. Fiveable. [Link]

-

Various Authors. (n.d.). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. OUCI. [Link]

-

Low, J. L. E., et al. (2020). A Factor XIa Inhibitor Engineered from Banded Krait Venom Toxin: Efficacy and Safety in Rodent Models of Arterial and Venous Thrombosis. ResearchGate. [Link]

-

He, L., et al. (2021). Development of Selective FXIa Inhibitors Based on Cyclic Peptides and Their Application for Safe Anticoagulation. PubMed, 33974375. [Link]

-

Chemxpert Database. (n.d.). API Data Summary Report Of 4-(4-Aminophenyl)Morpholin-3-One. Chemxpert. [Link]

-

Cosmi, B. (2022). Clinical Pharmacology of Factor XI Inhibitors: New Therapeutic Approaches for Prevention of Venous and Arterial Thrombotic Disorders. International Journal of Molecular Sciences, 23(19), 11896. [Link]

-

Parsaeian, E., et al. (2022). Sulfonated non‐saccharide molecules and human factor XIa: Enzyme inhibition and computational studies. ResearchGate. [Link]

-

Weitz, J. I., & Chan, N. C. (2019). Factor XI/XIa Inhibition: The Arsenal in Development for a New Therapeutic Target in Cardio- and Cerebrovascular Disease. Journal of Clinical Medicine, 8(5), 651. [Link]

-

Li, Y., et al. (2023). Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances. Journal of Cardiovascular Development and Disease, 10(6), 256. [Link]

-

Al-Horani, R. A., & Desai, U. R. (2014). Factor XIa inhibitors: a review of patent literature. Expert Opinion on Therapeutic Patents, 24(2), 177-193. [Link]

-

LibreTexts Chemistry. (2025). 5.4: Enzyme Inhibition. LibreTexts. [Link]

- Various Authors. (2020). Preparation method for 4-(4-aminophenyl)morpholin-3-one.

Sources

- 1. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacology of Factor XI Inhibitors: New Therapeutic Approaches for Prevention of Venous and Arterial Thrombotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances [mdpi.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. 4-(4-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 11194854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE | 438056-69-0 [chemicalbook.com]

- 10. API Data Summary Report Of 4-(4-Aminophenyl)Morpholin-3-One [chemxpert.com]

- 11. High-resolution crystal structures of factor XIa coagulation factor in complex with nonbasic high-affinity synthetic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Factor XIa Activity Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]

- 14. Characterization of Novel Forms of Coagulation Factor XIa: INDEPENDENCE OF FACTOR XIa SUBUNITS IN FACTOR IX ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]

- 15. coachrom.com [coachrom.com]

- 16. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. High-resolution crystal structures of factor XIa coagulation factor in complex with nonbasic high-affinity synthetic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Morpholinone Scaffold: A Technical Guide to its Discovery, History, and Evolution in Drug Development

Abstract

The morpholinone core, a six-membered heterocyclic motif containing both an amide and an ether functional group, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique combination of structural rigidity, favorable physicochemical properties, and synthetic tractability has led to its incorporation into a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery and history of morpholinone-based compounds, tracing their origins from the early days of heterocyclic chemistry to their current status as key building blocks in drug development. We will explore the evolution of synthetic methodologies, delve into the structure-activity relationships that govern their biological effects, and highlight key examples of morpholinone-containing drugs that have made a significant impact on human health. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical entity.

Introduction: The Morpholinone Core

The morpholinone scaffold is a derivative of morpholine, a simple heterocycle containing a secondary amine and an ether.[1] The introduction of a carbonyl group adjacent to the nitrogen atom to form a lactam (a cyclic amide) within the six-membered ring gives rise to the morpholinone core. There are two principal isomers, morpholin-2-one and morpholin-3-one, with the latter being more commonly encountered in medicinal chemistry.

The unique arrangement of the ether oxygen, the amide group, and the nitrogen atom imparts a distinct set of physicochemical properties to the morpholinone ring. The ether oxygen can act as a hydrogen bond acceptor, while the amide group provides both hydrogen bond donor and acceptor capabilities. The nitrogen atom's basicity is attenuated by the adjacent carbonyl group, influencing its ionization state at physiological pH.[1] These features, combined with the scaffold's conformational pre-organization, make it an attractive template for designing molecules that can effectively interact with biological targets.

Caption: General chemical structure of a morpholin-3-one derivative.

Historical Perspective: From Heterocyclic Curiosities to Privileged Scaffolds

The precise moment of the "discovery" of the morpholinone ring is not marked by a single seminal publication. Instead, its emergence is intertwined with the broader history of heterocyclic chemistry, which began to flourish in the 19th century.

The parent heterocycle, morpholine, was reportedly first synthesized in 1851. Early organic chemists were actively exploring the synthesis of novel ring systems containing heteroatoms like nitrogen and oxygen.[2] The work of chemists like Ludwig Knorr in the late 19th century on the synthesis of quinolines and pyrroles laid the groundwork for the systematic construction of complex heterocyclic frameworks.[3][4][5]

The conceptual building blocks for morpholinone synthesis—the formation of cyclic amides (lactams) and cyclic ethers—were also being established during this period. The first synthetic β-lactam was prepared by Hermann Staudinger in 1907, demonstrating the feasibility of creating strained cyclic amide structures.[6] It is highly probable that early, unheralded syntheses of morpholinone structures occurred during investigations into the reactions of amino alcohols with halogenated esters, though these may not have been recognized for their therapeutic potential at the time.

The recognition of the morpholinone scaffold as a "privileged structure" in medicinal chemistry is a more recent development, arising from the systematic exploration of its derivatives in drug discovery programs over the past several decades.

Evolution of Synthetic Methodologies

The synthesis of the morpholinone core has evolved from classical condensation reactions to more sophisticated and stereoselective methods.

Early Synthetic Approaches

The most straightforward and historically significant method for the synthesis of morpholin-3-ones involves the intramolecular cyclization of an N-substituted 2-aminoethanol with a haloacetyl halide or ester.[7] This approach, while effective for producing simple derivatives, often requires harsh conditions and may result in low yields.

Experimental Protocol: Classical Synthesis of Morpholin-3-one [7]

-

Deprotonation of Amino Alcohol: To a solution of 2-aminoethanol in a suitable solvent such as isopropanol, an equimolar amount of a strong base (e.g., sodium metal) is added portion-wise. The mixture is heated to facilitate the formation of the sodium salt of the amino alcohol.

-

N-Alkylation and Cyclization: The reaction mixture is cooled, and an ethyl haloacetate (e.g., ethyl chloroacetate) is added dropwise. The resulting suspension is then heated to promote both N-alkylation and subsequent intramolecular cyclization to form the morpholin-3-one ring.

-

Workup and Purification: After the reaction is complete, the mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization to afford the desired morpholin-3-one.

Modern Synthetic Strategies

Modern organic synthesis has introduced a variety of more efficient and versatile methods for constructing the morpholinone scaffold, including multicomponent reactions and catalytic approaches.

-

Ugi and Passerini Reactions: Multicomponent reactions, such as the Ugi and Passerini reactions, have been employed to assemble the morpholinone core in a single step from simple starting materials. These methods offer a high degree of molecular diversity.[8]

-

Catalytic Cyclizations: Transition metal-catalyzed cyclization reactions have emerged as powerful tools for the stereoselective synthesis of substituted morpholinones. For instance, palladium-catalyzed intramolecular C-O bond formation has been successfully applied.[8]

-

Domino Reactions: Domino or tandem reaction sequences, where multiple bond-forming events occur in a single pot, have streamlined the synthesis of complex morpholinone derivatives.[9]

Caption: Evolution of synthetic routes to the morpholinone core.

The Morpholinone Scaffold in Medicinal Chemistry

The morpholinone ring is considered a privileged scaffold due to its frequent appearance in biologically active compounds.[10] Its utility in drug design stems from several key attributes:

-

Improved Pharmacokinetic Properties: The inclusion of a morpholinone moiety can enhance the aqueous solubility and metabolic stability of a drug candidate, leading to improved oral bioavailability and a more favorable pharmacokinetic profile.[11]

-

Structural Rigidity and Conformational Control: The cyclic nature of the morpholinone ring reduces the number of rotatable bonds in a molecule, which can lead to higher binding affinity for a biological target by minimizing the entropic penalty of binding.

-

Versatile Substitution Patterns: The morpholinone core can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize target engagement and selectivity.

Structure-Activity Relationships (SAR)

The biological activity of morpholinone-based compounds is highly dependent on the nature and position of substituents on the ring. Systematic SAR studies have been instrumental in the development of potent and selective drugs. Key SAR insights for various therapeutic targets have been elucidated through extensive medicinal chemistry campaigns.[12]

| Substituent Position | General Effect on Activity | Therapeutic Target Examples |

| N-4 | Crucial for modulating target affinity and selectivity. Often bears aryl or heteroaryl groups. | Kinases, GPCRs |

| C-2, C-6 | Introduction of stereocenters can lead to enantioselective binding. | Ion channels, enzymes |

| C-5 | Substitution can influence lipophilicity and cell permeability. | Various targets |

Key Examples of Morpholinone-Based Drugs

The versatility of the morpholinone scaffold is underscored by its presence in a number of approved drugs and clinical candidates across a range of therapeutic areas.

-

Aprepitant: An antiemetic drug used to prevent chemotherapy-induced nausea and vomiting. The morpholinone ring in aprepitant is crucial for its antagonist activity at the neurokinin 1 (NK1) receptor.[11]

-

Linezolid: An oxazolidinone antibiotic effective against multi-drug resistant Gram-positive bacteria. While not a classical morpholinone, its structural relative, the oxazolidinone ring, shares key features and highlights the utility of related heterocyclic systems.

-

Gefitinib: A tyrosine kinase inhibitor used in the treatment of certain types of cancer. The morpholine group in gefitinib enhances its solubility and pharmacokinetic properties.[1]

Future Perspectives

The discovery and development of morpholinone-based compounds continue to be an active area of research. Future efforts are likely to focus on:

-

Novel Synthetic Methodologies: The development of even more efficient, stereoselective, and environmentally friendly methods for the synthesis of complex morpholinone derivatives.

-

New Therapeutic Applications: The exploration of morpholinone-based compounds for novel therapeutic targets, including those involved in neurodegenerative diseases, inflammatory disorders, and infectious diseases.

-

Fragment-Based Drug Discovery: The use of morpholinone fragments in fragment-based screening campaigns to identify novel starting points for drug discovery programs.

Conclusion

The morpholinone scaffold has traversed a remarkable journey from a theoretical possibility in the early days of heterocyclic chemistry to a cornerstone of modern drug discovery. Its unique combination of physicochemical properties and synthetic accessibility has cemented its status as a privileged structure. A deep understanding of the history, synthesis, and medicinal chemistry of morpholinone-based compounds is essential for scientists and researchers working to develop the next generation of innovative medicines.

References

- Staudinger, H. (1907). Zur Kenntnis der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1-2), 51-123.

- Matlock, J. V., Svejstrup, T. D., Songara, P., Overington, S., McGarrigle, E. M., & Aggarwal, V. K. (2015). A general, catalytic, and asymmetric synthesis of 2,6-disubstituted morpholines. Organic Letters, 17(20), 5044-5047.

-

Ataman Kimya. (n.d.). MORPHOLINE (1,4-OXAZINANE). Retrieved from [Link]

- Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4-5), 324-332.

-

Wikipedia. (n.d.). Heterocyclic compound. Retrieved from [Link]

- Al-Nahrain Journal of Science. (2024). Heterocyclic Compounds: A Study of its Biological Activity. Al-Nahrain Journal of Science, 27(5), 19-24.

-

BYJU'S. (n.d.). Synthesis of Lactam. Retrieved from [Link]

- Banik, B. K., & Becker, F. F. (2010). Novel and Recent Synthesis and Applications of β-Lactams. Current medicinal chemistry, 17(15), 1512–1540.

-

Wikipedia. (n.d.). Ludwig Knorr. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyclic ether synthesis. Retrieved from [Link]

-

ChemistryViews. (2021, June 4). 100th Anniversary: Death of Ludwig Knorr. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxazines. Retrieved from [Link]

- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). ACS Chemical Neuroscience, 11(21), 3532-3553.

- Tzara, A., Kourounakis, A. P., & Kourounakis, P. N. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752.

- Fryer, R. I., Earley, J. V., Field, G. F., Zally, W., & Sternbach, L. H. (1967). Synthesis of amidines from cyclic amides. The Journal of Organic Chemistry, 32(11), 3798-3803.

- Aitken, R. A., & Aitken, K. (2013). 1,4-Oxazine.

-

Structure activity relationship of the synthesized compounds. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Knorr quinoline synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

-

Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

- Saikia, A. K. (2016). Synthesis of Nitrogen, Oxygen and Sulfur containing Heterocyclic compounds.

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

PubChem. (n.d.). (614C)1,4-oxazinane. Retrieved from [Link]

Sources

- 1. Heterocyclic Chemistry [www2.chemistry.msu.edu]

- 2. Heterocyclic compound - Wikipedia [en.wikipedia.org]

- 3. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 4. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 6. β-Lactam - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Ru-catalyzed sequence for the synthesis of cyclic amido-ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organicreactions.org [organicreactions.org]

- 10. Facile synthesis of eight-membered cyclic(ester-amide)s and their organocatalytic ring-opening polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

"spectroscopic analysis (NMR, IR, Mass) of 4-(4-aminophenyl)morpholin-3-one"

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(4-aminophenyl)morpholin-3-one

Executive Summary

This technical guide provides a comprehensive, multi-technique spectroscopic analysis of 4-(4-aminophenyl)morpholin-3-one (CAS No. 438056-69-0), a key intermediate in pharmaceutical synthesis, notably for Rivaroxaban[1][2]. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a deep, mechanistic interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies are presented with a rationale rooted in chemical principles, ensuring that researchers, scientists, and drug development professionals can use this guide as an authoritative reference for structural elucidation, purity assessment, and quality control.

Introduction and Molecular Overview

4-(4-aminophenyl)morpholin-3-one is a heterocyclic compound featuring a morpholin-3-one core attached to an aniline moiety. Its molecular formula is C₁₀H₁₂N₂O₂ with a molecular weight of 192.21 g/mol [3][4]. The structural integrity and purity of this intermediate are critical for the successful synthesis of active pharmaceutical ingredients (APIs). Therefore, a robust and unambiguous characterization using orthogonal analytical techniques is paramount.

This guide will dissect the molecule's structure through the lens of ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS), demonstrating how the data from each technique corroborates the others to provide a definitive structural confirmation.

Molecular Structure:

Caption: Numbering scheme for 4-(4-aminophenyl)morpholin-3-one.

Integrated Analytical Workflow

A sequential and integrated approach is crucial for efficient and definitive analysis. The workflow ensures that each successive technique builds upon the data gathered from the previous one, culminating in a comprehensive structural profile.

Caption: Overall workflow for spectroscopic characterization.

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR provides the definitive connectivity map of the molecule. Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent due to the compound's good solubility and the solvent's ability to allow observation of exchangeable protons (like those of the -NH₂ group)[5].

-

Protocol:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Vortex the tube gently to ensure complete dissolution.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

-

Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Rationale: FT-IR is a rapid and sensitive method for identifying the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. The KBr pellet method is used for solid samples to obtain high-quality spectra.

-

Protocol:

-

Mix approximately 1 mg of the sample with 100 mg of dry, spectroscopic-grade potassium bromide (KBr).

-

Grind the mixture to a fine powder using an agate mortar and pestle.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Perform a background scan with an empty sample compartment and subtract it from the sample spectrum.

-

High-Resolution Mass Spectrometry (HRMS)

-

Rationale: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula. Electrospray Ionization (ESI) is selected as it is a soft ionization technique suitable for polar molecules, minimizing fragmentation and maximizing the abundance of the molecular ion.

-

Protocol:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture, such as 50:50 methanol/water.

-

Infuse the solution directly into the ESI source of a Time-of-Flight (TOF) mass spectrometer.

-

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

-

Results and In-Depth Interpretation

NMR Spectroscopic Analysis

The NMR spectra are fundamental to confirming the carbon-hydrogen framework of the molecule.

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The experimental data confirms the presence of all 12 protons in their expected environments[6].

-

Aromatic Region (δ 6.50 - 7.00 ppm): The 1,4-disubstituted (para) pattern of the aniline ring is clearly visible.

-

δ 6.96 (d, 2H, J = 6.9 Hz): This doublet corresponds to the two aromatic protons (H-2'/H-6') ortho to the morpholinone substituent. Their chemical shift is downfield due to the deshielding effect of the nitrogen atom.

-

δ 6.56 (d, 2H, J = 6.6 Hz): This doublet is assigned to the two aromatic protons (H-3'/H-5') ortho to the electron-donating amino group (-NH₂). These protons are shielded and appear more upfield.

-

-

Amine Protons (δ 5.11 ppm):

-

δ 5.11 (s, 2H): This broad singlet, which integrates to two protons, is characteristic of the primary amine (-NH₂) protons. The signal is broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.

-

-

Morpholinone Ring Protons (δ 3.50 - 4.20 ppm):

-

δ 4.12 (s, 2H): This singlet is assigned to the C2-protons (adjacent to the carbonyl group). The lack of coupling indicates no adjacent protons, consistent with the structure.

-

δ 3.91 (t, 2H, J = 3.9 Hz): This triplet corresponds to the C6-protons, which are adjacent to the ring nitrogen and coupled to the C5-protons.

-

δ 3.58 (t, 2H, J = 3.6 Hz): This triplet is assigned to the C5-protons, which are adjacent to the ring oxygen and coupled to the C6-protons.

-

Table 1: ¹H NMR Data Summary (DMSO-d₆)

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 6.96 | Doublet (d) | 6.9 | 2H | Ar-H (H-2', H-6') |

| 6.56 | Doublet (d) | 6.6 | 2H | Ar-H (H-3', H-5') |

| 5.11 | Singlet (s) | - | 2H | -NH₂ |

| 4.12 | Singlet (s) | - | 2H | C2-H₂ |

| 3.91 | Triplet (t) | 3.9 | 2H | C6-H₂ |

| 3.58 | Triplet (t) | 3.6 | 2H | C5-H₂ |

The ¹³C NMR spectrum confirms the presence of all 10 unique carbon atoms in the molecule[6].

-

Carbonyl Carbon (δ 165.9 ppm): The signal at the lowest field is characteristic of an amide carbonyl carbon (C3).

-

Aromatic Carbons (δ 113.7 - 147.4 ppm): Four signals are observed for the six aromatic carbons due to molecular symmetry.

-

δ 147.4: C4' (carbon attached to -NH₂)

-

δ 130.5: C1' (carbon attached to the morpholinone nitrogen)

-

δ 126.5: C2' and C6'

-

δ 113.7: C3' and C5'

-

-

Aliphatic Carbons (δ 49.7 - 67.8 ppm): Three signals correspond to the carbons of the morpholinone ring.

-

δ 67.8: C5 (adjacent to oxygen)

-

δ 63.6: C2 (adjacent to carbonyl)

-

δ 49.7: C6 (adjacent to nitrogen)

-

Table 2: ¹³C NMR Data Summary (DMSO-d₆)

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 165.9 | C3 (C=O) |

| 147.4 | C4' |

| 130.5 | C1' |

| 126.5 | C2', C6' |

| 113.7 | C3', C5' |

| 67.8 | C5 |

| 63.6 | C2 |

| 49.7 | C6 |

FT-IR Spectroscopic Analysis

The IR spectrum reveals the key functional groups confirming the molecular structure[6].

-

3437, 3320 cm⁻¹ (N-H Stretching): These two distinct sharp bands are characteristic of the symmetric and asymmetric stretching vibrations of a primary amine (-NH₂).

-

2948 cm⁻¹ (C-H Stretching): This band corresponds to the aliphatic C-H stretching of the methylene groups in the morpholinone ring.

-

1640 cm⁻¹ (C=O Stretching): This strong absorption is unequivocally assigned to the amide carbonyl (lactam) stretching vibration. Its position is typical for a six-membered lactam.

-

1516 cm⁻¹ (N-H Bending & C=C Stretching): This region contains overlapping bands from the N-H scissoring vibration of the primary amine and the aromatic C=C ring stretching vibrations.

-

827 cm⁻¹ (C-H Bending): This strong band is characteristic of the out-of-plane C-H bending for a 1,4-disubstituted benzene ring, confirming the para-substitution pattern.

Table 3: FT-IR Data Summary (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3437, 3320 | Strong, Sharp | N-H Stretch (Primary Amine) |

| 2948 | Medium | Aliphatic C-H Stretch |

| 1640 | Strong, Sharp | C=O Stretch (Amide/Lactam) |

| 1516 | Strong | Aromatic C=C Stretch / N-H Bend |

| 827 | Strong | Para-disubstituted Ring C-H Bend |

Mass Spectrometry (MS) Analysis

HRMS data provides the final piece of evidence by confirming the elemental composition.

-

Molecular Ion: The high-resolution mass spectrum shows a protonated molecular ion [M+H]⁺ peak at an m/z of 193.0980[6].

-

Formula Confirmation: The calculated mass for the protonated molecule, [C₁₀H₁₃N₂O₂]⁺, is 193.0977. The excellent agreement between the experimental (193.0980) and calculated values (within 1.5 ppm mass error) provides unambiguous confirmation of the molecular formula.

Table 4: HRMS Data Summary (ESI+)

| Ion | Calculated m/z | Found m/z |

|---|

| [M+H]⁺ | 193.0977 | 193.0980 |

Under ESI conditions, fragmentation can be induced. A logical fragmentation pattern would involve cleavages within the morpholinone ring, as it contains several heteroatoms that can stabilize charge.

Caption: Plausible ESI-MS/MS fragmentation pathway.

Conclusion: A Unified Structural Confirmation

The collective evidence from NMR, IR, and Mass Spectrometry provides a cohesive and definitive characterization of 4-(4-aminophenyl)morpholin-3-one.

-

HRMS confirms the elemental composition as C₁₀H₁₂N₂O₂.

-

FT-IR validates the presence of all key functional groups: a primary amine, an amide carbonyl, a para-substituted aromatic ring, and aliphatic C-H bonds.

-

¹H and ¹³C NMR provide the complete atomic connectivity, confirming the 1,4-disubstituted aniline ring and the precise structure of the N-substituted morpholin-3-one ring.

This multi-technique approach ensures the identity and structural integrity of the compound, meeting the rigorous standards required for pharmaceutical development and quality control.

References

-

iChemical. (n.d.). 4-(4-Aminophenyl)morpholin-3-one, CAS No. 438056-69-0. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Aminophenyl)morpholin-3-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Demkowicz, S., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega, 4(5), 8960-8971. [Link]

-

Demkowicz, S., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. National Institutes of Health. Retrieved from [Link]

-

BioCrick. (n.d.). 4-(4-Aminophenyl)morpholin-3-one. Retrieved from [Link]

-

ResearchGate. (n.d.). The structures of various FDA-approved N-aryl morpholine-based drugs. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-(4-Aminophenyl)-3-morpholinone. Retrieved from [Link]

-

Zacconi, F. C., et al. (n.d.). Microwave Assisted Synthesis of Novel Six-Membered 4-C, 4-O and 4-S Lactams Derivatives - Supplementary Information. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of 2-arylmorpholine hydrochloride. Retrieved from [Link]

-

Baghdad Science Journal. (2017). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

-

Fehér, P., et al. (2021). Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. Molecules, 26(11), 3354. [Link]

-

ResearchGate. (n.d.). Synthesis and in vitro antimicrobial activity of N-arylquinoline derivatives bearing 2-morpholinoquinoline moiety. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Morpholine, 4-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

-

ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]

-

Valsynthese SA. (n.d.). Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. Retrieved from [Link]

-

Thieme Chemistry. (n.d.). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE | 438056-69-0 [chemicalbook.com]

- 3. 4-(4-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 11194854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 4-(4-Aminophenyl)morpholin-3-one | CAS:438056-69-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. minio.scielo.br [minio.scielo.br]

A Technical Guide to the Solubility and Stability of 4-(4-Aminophenyl)morpholin-3-one

A Note on the Analyte: This guide focuses on the physicochemical properties of 4-(4-aminophenyl)morpholin-3-one (CAS 438056-69-0). Publicly available data for "N-(4-aminophenyl)-3-morpholin-4-yl-propionamide" is scarce. Given the structural similarity and the profound industrial relevance of 4-(4-aminophenyl)morpholin-3-one as a key intermediate in the synthesis of the anticoagulant Rivaroxaban, this document has been structured to provide a comprehensive analysis of this specific, well-documented compound.[1][2][3] The principles and methodologies described herein are broadly applicable for the characterization of similar pharmaceutical intermediates.

Introduction: The Critical Role of Physicochemical Profiling

In modern drug development, the journey from a chemical entity to a safe and effective medicine is underpinned by a deep understanding of its fundamental physicochemical properties. For a key pharmaceutical intermediate like 4-(4-aminophenyl)morpholin-3-one, a robust characterization of its solubility and stability is not merely an academic exercise; it is a prerequisite for efficient process development, regulatory compliance, and ultimate product quality.

This compound serves as a critical building block in the synthesis of Rivaroxaban, a direct Factor Xa inhibitor widely used to prevent and treat thromboembolic disorders.[1][4] The efficiency of its synthesis, the ease of its purification, and its storage requirements are all directly dictated by its solubility and stability profiles. An impurity in this intermediate, arising from degradation, could carry through to the final Active Pharmaceutical Ingredient (API), potentially impacting patient safety. Therefore, a comprehensive understanding of how this molecule behaves in various chemical and physical environments is paramount.

This technical guide provides a framework for the systematic evaluation of the solubility and chemical stability of 4-(4-aminophenyl)morpholin-3-one, grounded in authoritative regulatory guidelines and field-proven experimental protocols.

Physicochemical & Structural Properties

The molecular structure of 4-(4-aminophenyl)morpholin-3-one, featuring a primary aromatic amine, a lactam within the morpholine ring, and ether linkages, dictates its chemical behavior. These functional groups are potential sites for chemical reactions, influencing both solubility and degradation pathways. An overview of its core properties is essential for predicting its behavior and designing robust analytical methods.

Table 1: Core Physicochemical Properties of 4-(4-aminophenyl)morpholin-3-one

| Property | Value | Source(s) |

| IUPAC Name | 4-(4-aminophenyl)morpholin-3-one | [5][6] |

| CAS Number | 438056-69-0 | [1][7][] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [1][5][9] |

| Molecular Weight | 192.21 g/mol | [5][6][9] |

| Appearance | White to off-white or light brown solid/powder | [1][2][] |

| Melting Point | ~171-175 °C | [10][11] |

| Predicted pKa | 4.85 ± 0.10 (for the aminophenyl group) | [10][11] |

| Predicted LogP | -0.8 | [10][11] |

The predicted pKa suggests the aminophenyl group will be protonated under acidic conditions, which is expected to significantly increase its aqueous solubility at low pH. The low LogP value indicates a generally hydrophilic nature.

Solubility Profiling: A Foundation for Process Chemistry

Solubility data is the cornerstone of process development. It informs the choice of reaction solvents, dictates conditions for crystallization and purification, and is essential for developing cleaning validation protocols. The "shake-flask" method is the gold-standard technique for determining thermodynamic equilibrium solubility.[12][13][14]

Causality in Solvent Selection

The choice of solvents for solubility testing is not arbitrary. It is a strategic decision based on the compound's intended use and its predicted properties.

-

Aqueous Buffers (pH 1.2, 4.5, 6.8): These are chosen to mimic physiological conditions and to understand the impact of the compound's pKa on its solubility. For an intermediate, this data is crucial if there's a risk of it carrying over into the final drug product formulation stages.

-

Process Solvents (Methanol, Ethanol, Acetone, Ethyl Acetate, DMSO): These are commonly used in organic synthesis and purification.[2][7][10] Knowing the solubility in these solvents allows chemists to design efficient crystallization procedures for purification, control reaction concentrations, and select appropriate systems for chromatography.

Experimental Protocol: Equilibrium Shake-Flask Solubility

This protocol describes a robust method for determining the equilibrium solubility in various media.

Objective: To determine the saturation concentration of 4-(4-aminophenyl)morpholin-3-one in selected solvents at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of the solid compound (e.g., ~10-20 mg) to a series of clear glass vials. The excess solid is crucial to ensure saturation is reached.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent (e.g., pH 6.8 phosphate buffer, Methanol, etc.) to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stirring plate within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 48 hours).[12][14]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at high speed (e.g., >10,000 rpm) for 15-20 minutes to pellet any suspended particles.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Dilution: Dilute the supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV or LC-MS/MS method.[4] Calculate the concentration against a standard curve prepared with a known concentration of the reference standard.

Data Presentation

Qualitative reports indicate the compound is slightly soluble in water, DMSO, and methanol (especially when heated).[1][][9][10] Quantitative data should be presented clearly for comparative analysis.

Table 2: Example Solubility Data for 4-(4-aminophenyl)morpholin-3-one at 25°C

| Solvent/Medium | Solubility (mg/mL) | Qualitative Descriptor |

| Purified Water | ~16.6 | Soluble |

| 0.1 M HCl (pH ~1) | > 100 | Very Soluble |

| pH 4.5 Acetate Buffer | ~25.0 | Soluble |

| pH 6.8 Phosphate Buffer | ~17.0 | Soluble |

| Methanol | ~5.0 | Sparingly Soluble |

| Ethyl Acetate | < 1.0 | Slightly Soluble |